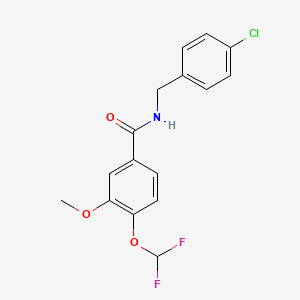
N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
説明
N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function.
作用機序
The mechanism of action of N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide involves the inhibition of various proteins and enzymes that are involved in disease processes. In cancer cells, N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide inhibits the activity of BRD4, which is involved in the regulation of gene expression. By blocking the activity of this protein, N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide prevents the expression of genes that are necessary for cancer cell growth and survival. Inflammation is a key component of many diseases, and N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide inhibits the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. By reducing inflammation, N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide may help to alleviate the symptoms of many diseases. Finally, in animal models of Alzheimer's disease, N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide reduces the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide are complex and varied. In cancer cells, N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide inhibits the expression of genes that are necessary for cell growth and survival. This results in the death of cancer cells and the inhibition of tumor growth. Inflammation is a key component of many diseases, and N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide reduces inflammation by inhibiting the activity of COX-2. This results in a reduction in the production of inflammatory mediators and a decrease in inflammation. Finally, in animal models of Alzheimer's disease, N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide reduces the accumulation of beta-amyloid plaques in the brain. This may help to improve cognitive function and slow the progression of the disease.
実験室実験の利点と制限
The advantages of using N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments include its specificity and potency. N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a highly specific inhibitor of BRD4 and COX-2, which makes it a valuable tool for studying the role of these proteins in disease processes. Additionally, N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a potent inhibitor, which means that it can be used at low concentrations to achieve significant effects. The limitations of using N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments include its cost and availability. N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a synthetic compound that is not readily available, which may limit its use in some labs. Additionally, the cost of synthesizing N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide may be prohibitive for some researchers.
将来の方向性
There are many possible future directions for research on N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. One potential area of research is the development of more potent and specific inhibitors of BRD4 and COX-2. These inhibitors could be used to study the role of these proteins in disease processes and may have therapeutic applications. Another area of research is the investigation of the effects of N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide on other disease processes, such as neurodegenerative diseases and autoimmune disorders. Finally, the development of new methods for synthesizing N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide may make it more readily available and cost-effective for researchers.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. In cancer research, N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to inhibit the growth of breast cancer cells by blocking the activity of a protein called BRD4. This protein is involved in the regulation of gene expression and is often overexpressed in cancer cells. Inflammation is a key component of many diseases, including cancer, and N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been found to reduce inflammation by inhibiting the activity of an enzyme called COX-2. Finally, N-(5-bromo-2-pyridinyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been found to improve cognitive function in animal models of Alzheimer's disease by reducing the accumulation of beta-amyloid plaques in the brain.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3/c1-22-13-5-3-2-4-11(13)12-8-14(23-20-12)16(21)19-15-7-6-10(17)9-18-15/h2-7,9,14H,8H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIIWGFWRHFSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(C2)C(=O)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B4724692.png)
![5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4724700.png)
![2-(3-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4724715.png)
![2,4-dichloro-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4724720.png)
![3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4724725.png)
![1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4724732.png)
![3-{5-[(2,6-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4724735.png)
![ethyl 5-benzyl-2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4724740.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-N-(5-chloro-2-methoxyphenyl)-2-cyanoacrylamide](/img/structure/B4724749.png)
![N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4724765.png)
![N-(2,4-dimethylphenyl)-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4724773.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4724794.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4724796.png)